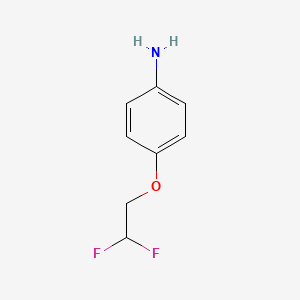

4-(2,2-Difluoroethoxy)aniline

Description

Significance of Fluorinated Anilines in Advanced Organic Synthesis

Fluorinated anilines are a class of compounds that have gained considerable attention in medicinal chemistry, agrochemicals, and materials science. smolecule.com The introduction of fluorine into the aniline (B41778) structure can profoundly alter the molecule's properties. The high electronegativity of fluorine can influence the basicity of the amino group, while the carbon-fluorine bond is exceptionally strong, often enhancing the thermal and metabolic stability of the resulting compounds. smolecule.com

The difluoroethoxy group, in particular, offers a balance of lipophilicity and polarity, which can be advantageous for modulating the solubility and transport properties of drug candidates and agrochemicals. smolecule.com This strategic incorporation of fluorine is a key driver for the synthesis and utilization of compounds like 4-(2,2-Difluoroethoxy)aniline.

Overview of the Research Landscape Surrounding this compound

The research landscape for this compound is primarily centered on its application as a synthetic intermediate. It is frequently cited in patents for the preparation of more complex molecules with potential herbicidal or pharmaceutical activities. googleapis.com For instance, derivatives of this aniline have been explored in the context of developing new herbicides. googleapis.com

While dedicated academic studies on the fundamental properties and reactivity of this compound are not abundant, its synthesis is a key step in accessing more elaborate structures. The general synthesis often involves the etherification of a p-aminophenol derivative with a suitable difluoroethylating agent. A related synthesis for 4-(difluoromethoxy)aniline, for example, involves the reaction of 4-nitrophenol (B140041) to form an intermediate which is then reacted with a chlorodifluoromethane (B1668795) source. google.com

Scope and Objectives of Academic Inquiry on this compound

The academic inquiry into this compound is implicitly driven by the need for novel and efficient synthetic routes to valuable target molecules. The primary objectives of research involving this compound can be summarized as:

Development of Efficient Synthesis Methods: A key goal is to devise high-yield, cost-effective, and scalable methods for the preparation of this compound and its derivatives. researchgate.net

Exploration as a Building Block: Researchers are investigating the utility of this aniline as a versatile starting material for creating a diverse range of more complex chemical entities.

Investigation of Structure-Activity Relationships: By incorporating the this compound moiety into larger molecules, chemists aim to understand how this specific substitution pattern influences the biological activity or material properties of the final product.

While comprehensive studies on the reaction mechanisms and full physicochemical characterization of this compound are still emerging, its continued appearance in the synthetic routes of patented compounds underscores its growing importance in applied chemical research.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H9F2NO | uni.lu |

| Molecular Weight | 173.16 g/mol | uni.lu |

| InChIKey | LJBLGEVQJBDSGH-UHFFFAOYSA-N | uni.lu |

| SMILES | C1=CC(=CC=C1N)OCC(F)F | uni.lu |

| Predicted XlogP | 1.7 | uni.lu |

Spectroscopic Data of this compound (Predicted)

| Spectroscopy Type | Predicted Peaks/Signals | Source |

| ¹H NMR | Signals corresponding to aromatic protons, amine protons, and protons of the difluoroethoxy group. | General chemical knowledge |

| ¹³C NMR | Signals for aromatic carbons, and carbons of the difluoroethoxy group. | General chemical knowledge |

| Mass Spectrometry (m/z) | [M+H]⁺: 174.07250 | uni.lu |

Structure

3D Structure

Properties

IUPAC Name |

4-(2,2-difluoroethoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO/c9-8(10)5-12-7-3-1-6(11)2-4-7/h1-4,8H,5,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJBLGEVQJBDSGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OCC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501299568 | |

| Record name | 4-(2,2-Difluoroethoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501299568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937606-77-4 | |

| Record name | 4-(2,2-Difluoroethoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937606-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,2-Difluoroethoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501299568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2,2-difluoroethoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 2,2 Difluoroethoxy Aniline and Its Analogues

Novel and Emerging Synthetic Strategies for 4-(2,2-Difluoroethoxy)aniline Derivatives

Research into the synthesis of fluorinated anilines continues to evolve, with a focus on developing more efficient, selective, and environmentally benign methodologies for preparing complex derivatives.

The synthesis of derivatives of this compound often involves advanced coupling reactions to build more complex molecular architectures. Copper-catalyzed cross-coupling reactions are a prominent strategy for forming the C-O ether bond, which is central to the structure of these compounds. A study on the synthesis of a key intermediate for the herbicide Penoxsulam, which features a 2-(2,2-difluoroethoxy) group, employed a copper-catalyzed C–O coupling as a key step. sorbonne-universite.fr This reaction successfully introduced the difluoroethoxy moiety onto a sterically hindered aryl halide. sorbonne-universite.fr

Furthermore, synergistic catalysis, where two distinct catalysts activate both the nucleophile and electrophile simultaneously, is an emerging strategy that can enable previously challenging transformations. nih.gov This approach could theoretically be applied to the synthesis of complex this compound derivatives by concurrently activating the aniline (B41778) (or its precursor) and the difluoroethoxy source to improve reaction efficiency and selectivity. nih.gov These advanced methods provide powerful tools for medicinal and materials chemists to access novel derivatives built upon the this compound scaffold.

Regioselective Functionalization of this compound

The functionalization of the this compound ring is primarily governed by the directing effects of the substituents on the aromatic core. The amino group (-NH₂) is a potent activating group and an ortho, para-director for electrophilic aromatic substitution. byjus.com Conversely, the 2,2-difluoroethoxy group (-OCH₂CF₂) is also an ortho, para-directing group, albeit a less activating one compared to a simple alkoxy group due to the electron-withdrawing nature of the fluorine atoms.

Given that the para position relative to the amino group is occupied by the difluoroethoxy substituent, electrophilic attack is strongly directed to the positions ortho to the amino group (C2 and C6). The reactivity of the aniline ring is high, often leading to multiple substitutions if the reaction conditions are not carefully controlled. libretexts.org To achieve monosubstitution, the high reactivity of the amino group can be moderated by converting it into an amide (e.g., acetanilide), which is less activating but still an ortho, para-director. libretexts.org

Typical electrophilic substitution reactions that can be applied to this compound include halogenation, nitration, and sulfonation. For instance, halogenation with bromine water would likely lead to the formation of 2,6-dibromo-4-(2,2-difluoroethoxy)aniline due to the strong activation by the amino group. byjus.com Achieving monohalogenation would necessitate milder conditions and protection of the amine functionality.

The principles of regioselectivity are also evident in related structures. For example, electrophilic substitution on 3-bromo-4-(2,2-difluoroethoxy)nitrobenzene (B1409348) is directed by the electron-withdrawing nitro and bromo groups. More advanced C-H functionalization techniques, often catalyzed by transition metals like rhodium or palladium, offer alternative methods for regioselective modification, although specific applications to this compound are not widely reported. rsc.orgrsc.org These methods can be directed by either an existing functional group on the substrate or by the inherent electronic properties of the ring. nih.govsemanticscholar.org

Recent research has also explored photocatalytic methods for the functionalization of anilines. For example, a visible-light-mediated difluoroalkylation of various N,N-dimethylanilines has been developed, which proceeds via the formation of an electron donor-acceptor (EDA) complex. acs.org This suggests potential for novel regioselective C-H functionalizations on the this compound scaffold under photocatalytic conditions.

Table 1: Regioselectivity in Electrophilic Substitution of Aniline Derivatives

| Reaction | Reagent/Conditions | Expected Major Product(s) for this compound | Rationale |

|---|---|---|---|

| Bromination | Bromine water, room temp. | 2,6-Dibromo-4-(2,2-difluoroethoxy)aniline | The -NH₂ group is strongly activating, leading to polysubstitution at available ortho positions. byjus.com |

| Nitration | HNO₃/H₂SO₄ | Mixture of 2-nitro- and 3-nitro-4-(2,2-difluoroethoxy)aniline | Direct nitration is complex; protonation of the aniline in strong acid forms the anilinium ion, which is a meta-director, leading to a mixture of products. byjus.com |

| Sulfonation | Fuming H₂SO₄ | 2-Amino-5-(2,2-difluoroethoxy)benzenesulfonic acid | The amino group directs the sulfonyl group to the ortho position. The product exists as a zwitterion (sulfanilic acid analogue). byjus.com |

| Acetylation | Acetic anhydride | N-(4-(2,2-difluoroethoxy)phenyl)acetamide | Reaction occurs at the nucleophilic amino group, forming an amide. This is often used as a protecting step to moderate reactivity. libretexts.org |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis of this compound, several green strategies can be envisioned, primarily focusing on alternative reaction media, catalyst systems, and starting materials.

A common route to anilines is the reduction of the corresponding nitroarenes. The synthesis of this compound can thus be achieved by reducing 1-(2,2-difluoroethoxy)-4-nitrobenzene (B3059025). Traditional reduction methods often use metal catalysts like iron or tin in acidic conditions, which generate significant waste. Greener alternatives focus on catalytic transfer hydrogenation or the use of less hazardous reducing agents in benign solvents like water or ethanol. For instance, metal-free reduction of nitroarenes to anilines has been demonstrated using vasicine (B45323), a natural alkaloid, in water. researchgate.net Another approach involves using trichlorosilane (B8805176), an inexpensive reagent, for the reduction of nitro compounds, which can be adapted to continuous flow systems. beilstein-journals.org

Solvent choice is a key aspect of green chemistry. The development of solvent-free reaction conditions is highly desirable. cmu.edu For example, the synthesis of acetanilide (B955) from aniline has been achieved by heating the reactants with K10 montmorillonite (B579905) clay in a solvent-free system, offering a simple workup and avoiding volatile organic solvents. imist.ma Exploring such solvent-free methods for the key steps in this compound synthesis could significantly improve its environmental profile.

Biocatalysis offers a highly selective and environmentally friendly route to chiral amines and other functionalized molecules. harvard.edu The use of enzymes, such as engineered variants of cytochrome c, can catalyze asymmetric N-H carbene insertion reactions for the synthesis of α-trifluoromethyl amines. harvard.edu While direct biocatalytic synthesis of this compound has not been specifically reported, the potential exists for using enzymes like reductases for the reduction of the nitro precursor or for other functionalization steps under mild, aqueous conditions. acs.org The development of biocatalytic routes to fluorinated building blocks is an active area of research. researchgate.net

Table 2: Potential Green Chemistry Strategies for Amine Synthesis

| Green Approach | Example Method | Potential Application to this compound Synthesis | Green Advantages |

|---|---|---|---|

| Alternative Solvents | Reduction of nitroarenes in water using a catalyst. researchgate.net | Reduction of 1-(2,2-difluoroethoxy)-4-nitrobenzene in an aqueous medium. | Avoids volatile organic compounds (VOCs), reduces toxicity and flammability risks. |

| Solvent-Free Synthesis | Solid-state reactions or reactions using liquid substrates without an added solvent. cmu.edunih.gov | Synthesis of an intermediate amide for regiocontrol without a solvent. | Eliminates solvent waste, can lead to higher reaction rates and simpler purification. nih.gov |

| Biocatalysis | Enzyme-catalyzed reduction of ketones or amination of alcohols. acs.org | Biocatalytic reduction of a nitro or keto precursor to the target aniline. | High selectivity, mild reaction conditions (room temp., neutral pH), biodegradable catalysts, reduced byproducts. |

| Alternative Reagents | Metal-free transfer hydrogenation using reagents like trichlorosilane or natural alkaloids. researchgate.netbeilstein-journals.org | Using HSiCl₃ or vasicine for the reduction of 1-(2,2-difluoroethoxy)-4-nitrobenzene. | Avoids heavy metal catalysts and their associated toxicity and disposal issues. |

Flow Chemistry Applications in the Preparation of this compound and Related Structures

Flow chemistry, utilizing microreactors or packed-bed reactors, offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and potential for automation and scalability. europa.eunih.gov These features are particularly beneficial for the synthesis of anilines and their fluorinated analogues.

The synthesis of aniline derivatives often involves highly exothermic reactions or the use of unstable intermediates, such as diazonium salts. Flow reactors provide precise temperature control, mitigating the risk of runaway reactions and improving product selectivity. ucd.ie For example, continuous flow systems have been successfully employed for the N-methylation of aniline and the reduction of nitroarenes to anilines with high efficiency and safety. researchgate.netacs.org A metal-free reduction of nitro compounds to anilines using trichlorosilane has been adapted to a continuous-flow process, yielding clean products in short reaction times without the need for extensive purification. beilstein-journals.org This method could be directly applicable to the kilogram-scale production of this compound from its nitro precursor.

Furthermore, hazardous reactions like diazotization of anilines are well-suited for flow chemistry. The in-situ generation and immediate consumption of thermally unstable diazonium salts within a microreactor minimizes the risk of accumulation and potential explosion. rsc.org A continuous microflow process for the synthesis of 2,4,5-trifluorobromobenzene from 2,4,5-trifluoroaniline (B1295084) via a Gattermann reaction has been developed, demonstrating the capacity for safe, kilogram-scale production of functionalized haloarenes. researchgate.net Such a strategy could be adapted for subsequent transformations of this compound.

The use of microreactor technology is expanding into the synthesis of complex fluorinated molecules. researchgate.net A patent describes the synthesis of 2-(2,2-difluoroethoxy)-6-trifluoromethyl phenyl sulfide (B99878) in a continuous flow microchannel reactor, highlighting the industrial interest in applying this technology to the preparation of structurally related compounds. google.com The ability to operate at elevated temperatures and pressures safely within a flow system can accelerate reaction rates and enable new reaction pathways that are difficult to control in batch reactors. chimia.chmdpi.com

Table 3: Flow Chemistry Applications in Aniline Synthesis and Functionalization

| Reaction Type | Flow Reactor Setup | Key Advantages | Relevance to this compound |

|---|---|---|---|

| Nitroarene Reduction | Packed-bed reactor with a solid-supported catalyst (e.g., CuNPs/Celite) or PTFE tube reactor with a liquid reagent (e.g., HSiCl₃). beilstein-journals.orgacs.org | Excellent temperature control for exothermic reductions, high throughput, enhanced safety, high purity product. beilstein-journals.orgeuropa.eu | Direct, scalable, and safe synthesis from 1-(2,2-difluoroethoxy)-4-nitrobenzene. |

| Diazotization | T-micromixer and microchannel reactor. researchgate.net | Safe handling of unstable diazonium salt intermediates, rapid mixing, and reaction. rsc.orgresearchgate.net | Enables subsequent Sandmeyer-type reactions for further regioselective functionalization of the aniline. |

| N-Alkylation | Packed-bed reactor with a solid catalyst (e.g., Al-SBA-15). researchgate.net | High conversion and selectivity, reduced solvent use, minimized by-product formation. | Potential for derivatization of the amino group in a continuous, automated fashion. |

| Halogenation/Coupling | Multi-stage flow system. uniqsis.com | Scalable N-arylation and other coupling reactions, direct combination of multiple synthetic steps. rsc.orguniqsis.com | Synthesis of more complex analogues and building blocks from the parent aniline. |

Reactivity and Mechanistic Investigations of 4 2,2 Difluoroethoxy Aniline

Electronic Effects of the Difluoroethoxy Group on the Aniline (B41778) Core

Conversely, the lone pairs on the ether oxygen can participate in resonance with the aromatic π-system, donating electron density to the ring (+R effect). However, the strong -I effect of the fluorine atoms diminishes the electron-donating capacity of the oxygen, making the +R effect less pronounced compared to a non-fluorinated alkoxy group.

Table 1: Comparison of Hammett Constants for Related Substituents

| Substituent | σ_meta | σ_para |

| OCH3 | 0.12 | -0.27 |

| CF2OCH3 (analogous) | 0.32 | 0.48 |

| CF3 | 0.43 | 0.54 |

| NO2 | 0.71 | 0.78 |

Data for OCH3, CF3, and NO2 are from standard sources. wiredchemist.compitt.edu Data for CF2OCH3 is from a study on aromatic compounds with a difluoro(methoxy)methyl fragment. researchgate.net

The data in Table 1 illustrates the electron-withdrawing nature of fluorinated alkyl groups. The positive σ_para value for the analogous CF2OCH3 group suggests that, despite the potential for resonance donation from the oxygen, the inductive withdrawal by the fluorine atoms dominates, deactivating the ring towards electrophilic attack compared to aniline or anisole.

Reaction Mechanisms Involving the Amino Group of 4-(2,2-Difluoroethoxy)aniline

The amino group of this compound is a key site of reactivity, participating in a variety of transformations typical of aromatic amines.

Electrophilic Aromatic Substitution Reactions on this compound

The amino group is a powerful activating and ortho-, para-directing group in electrophilic aromatic substitution reactions. byjus.comlibretexts.org This is due to the ability of the nitrogen's lone pair to donate electron density into the benzene (B151609) ring through resonance, stabilizing the arenium ion intermediate formed during the reaction. byjus.com Since the para-position is already occupied by the difluoroethoxy group, electrophilic substitution is expected to occur predominantly at the ortho-positions (positions 2 and 6) relative to the amino group.

However, the electron-withdrawing nature of the 4-(2,2-difluoroethoxy) group will likely moderate the high reactivity typically seen with aniline itself, potentially reducing the propensity for polysubstitution that is often observed. libretexts.org

Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile | Predicted Major Product(s) |

| Halogenation | Br2 | 2-Bromo-4-(2,2-difluoroethoxy)aniline |

| Nitration | HNO3/H2SO4 | 2-Nitro-4-(2,2-difluoroethoxy)aniline |

| Sulfonation | H2SO4 | 2-Amino-5-(2,2-difluoroethoxy)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl/AlCl3 | Likely to be problematic due to complexation of the Lewis acid with the amino group. libretexts.org |

Nucleophilic Additions and Condensation Reactions with this compound

The amino group of this compound can act as a nucleophile, attacking electrophilic centers such as the carbonyl carbon of aldehydes and ketones. These reactions typically lead to the formation of imines (Schiff bases) through a condensation mechanism involving the initial nucleophilic addition followed by dehydration. libretexts.org

For instance, the reaction of this compound with a generic aldehyde (R-CHO) would proceed via a carbinolamine intermediate, which then eliminates water to form the corresponding N-(4-(2,2-difluoroethoxy)phenyl)imine.

A related and synthetically useful transformation is reductive amination. In this process, the intermediate imine is reduced in situ to form a secondary amine. A common approach involves the use of reducing agents like sodium triacetoxyborohydride. This method has been noted for related difluoroethoxy amines.

Condensation reactions with carboxylic acid derivatives, such as acid chlorides or anhydrides, will lead to the formation of the corresponding amides. These reactions are fundamental in peptide synthesis and the creation of various functional materials.

Oxidative and Reductive Transformations of this compound

The amino group of anilines is susceptible to oxidation. Treatment of anilines with strong oxidizing agents can lead to a variety of products, including nitroso compounds, nitro compounds, and polymeric materials. The specific outcome depends on the oxidant and the reaction conditions. For related fluoroaniline (B8554772) derivatives, oxidation with agents like potassium permanganate (B83412) can yield quinone derivatives. smolecule.com

Conversely, while the amino group is already in a reduced state, other functional groups that might be introduced onto the aromatic ring can be reduced. For example, if a nitro group were introduced at the 2-position via electrophilic nitration, it could be selectively reduced to an amino group using reagents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation, yielding 4-(2,2-difluoroethoxy)benzene-1,2-diamine. The reduction of nitro groups to amines is a common transformation. smolecule.com

Reactivity of the Difluoroethoxy Moiety in this compound

The difluoroethoxy group is generally considered to be a stable moiety under many reaction conditions.

Stability and Transformation of the Carbon-Fluorine Bonds

The carbon-fluorine bond is the strongest single bond in organic chemistry, with a high bond dissociation energy. wikipedia.org This inherent strength makes the C-F bonds in the difluoroethoxy group highly resistant to cleavage. They are stable to many common reagents and reaction conditions used in organic synthesis.

While the cleavage of C-F bonds is challenging, it is not impossible and can be achieved under specific and often harsh conditions, or through enzymatic pathways. nih.govrsc.org For instance, certain metalloenzymes have been shown to catalyze the cleavage of C-F bonds. nih.govrsc.org However, in the context of typical laboratory organic transformations involving this compound, the difluoroethoxy group is expected to remain intact. The hydrolytic stability of the difluoroethoxy group is also noted to be high at physiological pH. vulcanchem.com This stability is a key feature that makes fluorinated motifs attractive in the design of pharmaceuticals and agrochemicals. smolecule.com

Ether Cleavage Reactions

The cleavage of the ether bond in this compound represents a significant reaction from a synthetic and metabolic perspective. Ether linkages are generally stable, but their cleavage can be initiated under specific, often acidic, conditions. wikipedia.org The reaction mechanism for the cleavage of ethers typically proceeds via either an SN1 or SN2 pathway, contingent on the structure of the ether. libretexts.orgmasterorganicchemistry.com

In the case of this compound, the ether is an aryl alkyl ether. The carbon-oxygen bond on the aromatic side is significantly stronger due to the sp² hybridization of the carbon and resonance effects. Consequently, nucleophilic attack on the aromatic carbon is highly unfavorable. libretexts.org Cleavage, therefore, almost exclusively occurs at the alkyl C-O bond.

The reaction is initiated by the protonation of the ether oxygen by a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr), to form a good leaving group. libretexts.org The subsequent step involves a nucleophilic attack by the halide ion. Given that the difluoroethoxy group is a primary alkyl group, the reaction is expected to proceed through an SN2 mechanism. libretexts.orgvaia.com The nucleophile (e.g., I⁻ or Br⁻) will attack the less sterically hindered carbon of the ethoxy group.

The presence of the two fluorine atoms on the β-carbon of the ethoxy group introduces strong inductive electron withdrawal, which can influence the reaction rate but is not expected to alter the fundamental SN2 pathway. The final products of the cleavage are 4-aminophenol (B1666318) and a 1-halo-2,2-difluoroethane. If an excess of the hydrohalic acid is utilized, the amino group on the resulting phenol (B47542) may also be protonated.

Table 1: Predicted Products of Ether Cleavage of this compound under Acidic Conditions

| Reagent | Predicted Mechanism | Primary Products | Notes |

|---|---|---|---|

| HI (conc.) | SN2 | 4-Aminophenol and 1-iodo-2,2-difluoroethane | Reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack of iodide on the primary carbon of the ethoxy group. |

| HBr (conc.) | SN2 | 4-Aminophenol and 1-bromo-2,2-difluoroethane | Similar to the reaction with HI, but bromide is a slightly weaker nucleophile than iodide. |

| BBr3 | Lewis acid-catalyzed cleavage | 4-Aminophenol and 1-bromo-2,2-difluoroethane | Boron tribromide is a powerful reagent for cleaving aryl ethers. |

Computational Chemistry and Theoretical Studies on this compound Reactivity

Computational chemistry provides powerful tools for investigating the reactivity and electronic properties of molecules like this compound at a microscopic level. journalirjpac.com These theoretical approaches can offer insights that are complementary to experimental findings and can help in predicting chemical behavior. nrel.gov

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules. rasayanjournal.co.in For this compound, these calculations can predict a range of properties that are key to understanding its reactivity.

Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a measure of the molecule's chemical stability and reactivity. rasayanjournal.co.in

Furthermore, the distribution of electron density can be analyzed through calculations of atomic charges, such as Mulliken charges. This can reveal the most electron-rich and electron-poor sites in the molecule, which are indicative of the likely centers for electrophilic and nucleophilic attack, respectively. For instance, the nitrogen atom of the aniline moiety is expected to have a significant negative charge, making it a primary site for protonation. In contrast, the carbon atom attached to the fluorine atoms will be electron deficient.

Table 2: Hypothetical Quantum Chemical Data for this compound

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -5.2 eV | Indicates the energy of the outermost electrons and susceptibility to electrophilic attack. |

| LUMO Energy | -0.8 eV | Indicates the energy of the lowest empty orbital and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 4.4 eV | Relates to the chemical stability and reactivity of the molecule. |

| Mulliken Charge on N | -0.65 | Suggests the nitrogen atom is a likely site for protonation. |

| Mulliken Charge on C (of CHF₂) | +0.45 | Indicates an electron-deficient carbon due to the electronegative fluorine atoms. |

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. mdpi.com For derivatives of this compound, MD simulations can provide valuable insights into their conformational flexibility and preferred spatial arrangements. nih.gov This is particularly important for understanding how these molecules might interact with biological targets or how their shape influences their reactivity. frontiersin.orgscielo.org.mx

By simulating the molecule's movements over time, it is possible to explore the potential energy surface and identify low-energy conformations. The analysis of dihedral angles, which describe the rotation around specific bonds, is a key component of conformational analysis. For instance, the dihedral angles involving the ether linkage (C-O-C-C) and the bond between the aromatic ring and the nitrogen atom (C-C-N-H) would be of particular interest.

Table 3: Hypothetical Conformational Data for a Derivative of this compound from Molecular Dynamics Simulations

| Dihedral Angle | Low-Energy Conformation (degrees) | Relative Energy (kcal/mol) |

|---|---|---|

| Ar-C-O-CH₂ | ~180 (anti-periplanar) | 0.0 |

| Ar-C-O-CH₂ | ~60 (gauche) | 1.2 |

| O-CH₂-CHF₂ | ~175 | 0.2 |

Theoretical studies can be employed to map out the entire reaction pathway for processes like the ether cleavage of this compound. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction coordinate diagram can be constructed.

The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. Locating the transition state structure and calculating its energy (the activation energy) is a primary goal of these investigations. nrel.gov

For the SN2 cleavage of this compound, computational methods can be used to model the approach of the nucleophile, the breaking of the C-O bond, and the departure of the leaving group in a concerted fashion. By comparing the activation energies for different potential pathways (e.g., attack at different carbon atoms), the most favorable mechanism can be confirmed.

Table 4: Hypothetical Activation Energies for Proposed Ether Cleavage Pathways of this compound

| Proposed Pathway | Calculated Activation Energy (kcal/mol) | Conclusion |

|---|---|---|

| SN2 attack at the primary carbon of the ethoxy group | 22.5 | This is the most likely and energetically favorable pathway. |

| SN2 attack at the aromatic carbon | > 60 | This pathway is highly unfavorable due to the high energy barrier. |

| SN1 pathway via a primary carbocation | > 50 | Formation of a primary carbocation is energetically prohibitive. |

Compound Index

Table 5: List of Compounds

| Compound Name |

|---|

| 1-bromo-2,2-difluoroethane |

| 1-iodo-2,2-difluoroethane |

| This compound |

| 4-Aminophenol |

Advanced Spectroscopic and Analytical Characterization Techniques for 4 2,2 Difluoroethoxy Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidationalfa-chemistry.com

NMR spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H, ¹³C, and ¹⁹F NMR for Chemical Shift Analysis and Coupling Constants

The analysis of one-dimensional NMR spectra—¹H, ¹³C, and ¹⁹F—is the initial and fundamental step in the characterization of 4-(2,2-Difluoroethoxy)aniline.

The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. For this compound, the aromatic protons typically appear as distinct multiplets in the downfield region, a consequence of the electron-donating amino group and the electron-withdrawing difluoroethoxy group influencing the electron density of the benzene (B151609) ring. The protons of the difluoroethoxy group exhibit characteristic splitting patterns due to coupling with both the adjacent methylene (B1212753) protons and the fluorine atoms. The amine protons often appear as a broad singlet.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons are influenced by the substituents on the ring. The carbon atom bonded to the nitrogen of the amine group is typically shifted to a higher field compared to unsubstituted benzene, while the carbon attached to the oxygen of the difluoroethoxy group is shifted downfield. The carbon of the difluoroethoxy group directly bonded to the two fluorine atoms shows a characteristic triplet in the proton-coupled spectrum due to one-bond C-F coupling.

Given the presence of fluorine atoms, ¹⁹F NMR spectroscopy is an indispensable tool. alfa-chemistry.com Fluorine-19 has a nuclear spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR detection. The ¹⁹F NMR spectrum of this compound will show a signal for the two equivalent fluorine atoms, which will be split into a triplet by the adjacent methylene protons. The chemical shift of this signal is indicative of the electronic environment of the fluorine atoms. alfa-chemistry.com

| NMR Data for this compound | |

| Nucleus | Typical Chemical Shift (δ) and Coupling Constant (J) Observations |

| ¹H NMR | Aromatic protons (AA'BB' system or complex multiplets), -OCH₂- (triplet of doublets, ³JHH, ²JHF), -CHF₂ (triplet, ²JHF), -NH₂ (broad singlet) |

| ¹³C NMR | Aromatic carbons (distinct signals for C1-C4), -OCH₂- (signal), -CHF₂ (triplet, ¹JCF) |

| ¹⁹F NMR | -CHF₂ (triplet, ²JFH) |

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

While 1D NMR provides foundational data, 2D NMR experiments are crucial for unambiguously assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com In the COSY spectrum of this compound, cross-peaks would be observed between the adjacent aromatic protons, confirming their connectivity on the benzene ring. A correlation would also be evident between the methylene protons (-OCH₂-) and the methine proton of the difluoroethoxy group (-CHF₂).

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly to the carbons to which they are attached. columbia.edu The HSQC spectrum is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the signals of the aromatic protons would show correlations to their respective aromatic carbon signals, and the methylene and methine protons of the difluoroethoxy group would correlate to their corresponding carbon signals.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysisalfa-chemistry.com

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to four or more decimal places. This precision allows for the determination of the elemental formula of this compound (C₈H₉F₂NO). By comparing the experimentally determined exact mass with the calculated mass for the proposed formula, the molecular formula can be confirmed with a high degree of confidence. For instance, the calculated monoisotopic mass of this compound is 173.06522 Da. uni.lu

| HRMS Data for this compound | |

| Adduct | Predicted m/z |

| [M+H]⁺ | 174.07250 |

| [M+Na]⁺ | 196.05444 |

| [M-H]⁻ | 172.05794 |

Data sourced from predicted values. uni.lu

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry, or MS/MS, is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide information about the structure of the original ion. lcms.cz The fragmentation pattern of the molecular ion of this compound can reveal key structural motifs. Common fragmentation pathways for anilines include the loss of the amino group or cleavage of the ether bond. The presence of the difluoroethoxy group will also lead to characteristic fragmentation patterns, such as the loss of a CHF₂ radical or a C₂H₃F₂O fragment, helping to confirm the presence and location of this substituent.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysiscymitquimica.com

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule.

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups. The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring are observed around 3000-3100 cm⁻¹, while the C-H stretching of the aliphatic ethoxy group appears just below 3000 cm⁻¹. The C-O-C stretching of the ether linkage will give rise to strong absorptions in the 1250-1000 cm⁻¹ region. The C-F stretching vibrations are typically found in the 1100-1000 cm⁻¹ range and can be quite intense. Aromatic C=C stretching vibrations will be present in the 1600-1450 cm⁻¹ region.

| Vibrational Spectroscopy Data for this compound | |

| Functional Group | Typical IR Absorption Range (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 (two bands) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-O-C Stretch (Ether) | 1000 - 1250 |

| C-F Stretch | 1000 - 1100 |

X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of a compound. While specific crystallographic data for derivatives of this compound are not widely published, the analysis of structurally similar fluorinated anilines, such as 2,4,6-trifluoroaniline, offers valuable insights into the expected structural features. iucr.org

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction pattern arises from the constructive and destructive interference of the X-rays scattered by the electron clouds of the atoms in the crystal lattice. By analyzing the intensities and positions of the diffraction spots, a three-dimensional model of the electron density, and thus the atomic arrangement, can be constructed. sci-hub.se

For a substituted aniline (B41778) derivative, X-ray crystallography can reveal:

The planarity of the benzene ring and the geometry of the amino group.

The conformation of the difluoroethoxy substituent.

The nature and geometry of intermolecular interactions, such as hydrogen bonding, which play a crucial role in the crystal packing. sci-hub.se

The data obtained from such an analysis are typically presented in a standardized format, as exemplified by the crystallographic data for 2,4,6-trifluoroaniline. iucr.org

Table 1: Example Crystallographic Data for a Fluorinated Aniline Derivative (2,4,6-Trifluoroaniline)

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₄F₃N |

| Molecular Weight | 147.10 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 6.3220 (6) Å, b = 24.792 (2) Å, c = 3.8545 (5) Å |

| Unit Cell Volume | 604.14 (11) ų |

| Molecules per Unit Cell (Z) | 4 |

| Radiation Source | Mo Kα |

| Temperature | 200 (2) K |

Data sourced from a study on 2,4,6-trifluoroaniline, presented as a representative example. iucr.org

This type of data is instrumental in confirming the molecular structure of newly synthesized derivatives of this compound and in understanding the structure-property relationships within this class of compounds.

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatography is an indispensable tool for the separation, identification, and quantification of chemical compounds. For a substance like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are vital for quality control and analytical studies.

HPLC is a versatile technique used to separate components of a mixture in a liquid mobile phase through a solid stationary phase packed in a column. researchgate.net For the purity assessment of this compound, a reverse-phase HPLC (RP-HPLC) method is typically the most suitable approach. researchgate.net In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase.

Method development for this compound would involve optimizing several parameters to achieve good resolution, peak shape, and a reasonable analysis time. Given the fluorinated nature of the compound, a stationary phase with fluorinated groups, such as a pentafluorophenyl (PFP) column, could offer unique selectivity compared to standard C18 columns, especially for separating halogenated aromatic compounds. chromatographyonline.comchromatographyonline.com

A hypothetical HPLC method for the analysis of this compound could be based on established methods for aniline. sielc.com The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile, with a gradient elution being employed to ensure the efficient separation of impurities with different polarities. A UV detector is commonly used for aromatic compounds like anilines.

Table 2: Proposed HPLC Method Parameters for this compound Analysis

| Parameter | Proposed Value |

|---|---|

| Column | Pentafluorophenyl (PFP) or C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

These parameters are proposed based on general methods for fluorinated aromatic amines and may require optimization. sielc.comd-nb.infonih.gov

This HPLC method would be crucial for determining the purity of this compound batches, identifying potential by-products from synthesis, and for stability studies.

Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. osti.gov While this compound itself may have limited volatility, it can be analyzed by GC after conversion to a more volatile derivative. The primary amino group of the aniline is polar and can lead to poor peak shape and interactions with the GC column. jfda-online.com Therefore, a derivatization step is often necessary.

A common derivatization technique for compounds with active hydrogens (like those in an amino group) is silylation. nih.govsigmaaldrich.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups, thereby increasing the volatility and thermal stability of the analyte. nih.govsigmaaldrich.com

Once derivatized, the resulting silylated this compound can be readily analyzed by GC. The choice of column is critical, with fused silica (B1680970) capillary columns being the standard. A column with a mid-polarity stationary phase, such as one containing 5% phenyl and 95% methylpolysiloxane (e.g., SE-54 or DB-5), is often suitable for a wide range of organic compounds. epa.gov A nitrogen-phosphorus detector (NPD) is particularly sensitive to nitrogen-containing compounds like anilines and their derivatives, making it an excellent choice for this analysis. osti.gov

Table 3: Proposed GC Method for Volatile Derivative of this compound

| Parameter | Proposed Value |

|---|---|

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Column | Fused silica capillary, SE-54 (30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | Nitrogen-Phosphorus Detector (NPD) |

| Detector Temperature | 300 °C |

This method is a proposed guideline based on standard practices for the GC analysis of derivatized anilines and requires experimental validation. osti.govjfda-online.comepa.gov

This GC method would be particularly useful for detecting and quantifying volatile impurities that may not be easily resolved by HPLC.

Applications of 4 2,2 Difluoroethoxy Aniline As a Synthetic Building Block in Diversified Chemical Research

Role in the Synthesis of Advanced Organic Intermediates

4-(2,2-Difluoroethoxy)aniline is a key intermediate in the synthesis of complex organic molecules, particularly for the pharmaceutical industry. The primary amine group on the aromatic ring is a versatile functional handle that can undergo a wide variety of chemical transformations, including diazotization, acylation, and alkylation. This reactivity allows for its incorporation into larger, more complex molecular scaffolds.

One of the notable applications of this compound is as a precursor in the synthesis of pantoprazole, a proton pump inhibitor used to treat acid-related stomach conditions. google.com Its structural framework is essential for constructing the final active pharmaceutical ingredient. The compound's utility as a building block extends to the creation of various heterocyclic compounds and other complex intermediates that are pivotal in drug discovery and development.

Table 1: Examples of Advanced Intermediates Derived from this compound

| Intermediate Class | Application Area |

|---|---|

| Pantoprazole Precursors | Pharmaceuticals |

| Heterocyclic Scaffolds | Drug Discovery |

Development of Novel Fluorinated Scaffolds for Materials Science Research

The unique electronic properties conferred by the fluorine atoms in this compound make it an attractive component for the development of advanced functional materials.

As an aniline (B41778) derivative, this compound can serve as a monomer for the synthesis of substituted polyanilines (PANI). nih.govrsc.org Polyaniline is a well-known conducting polymer, and its properties can be finely tuned by adding substituents to the aniline monomer. nih.govrsc.org The synthesis is typically achieved through chemical or electrochemical oxidative polymerization. kpi.ua

The incorporation of the 2,2-difluoroethoxy group into the polymer backbone is expected to modify the resulting material's properties significantly. These modifications may include:

Enhanced Solubility: The fluoroalkoxy side chain can improve solubility in organic solvents, facilitating easier processing and film formation. rsc.org

Improved Thermal Stability: Fluorinated polymers often exhibit greater thermal and environmental stability.

Modified Electronic Properties: The strong electronegativity of fluorine can alter the electronic and optical properties of the polymer, which is advantageous for applications in sensors and electronic devices. rsc.org

The distinct molecular structure of this compound, featuring a rigid aromatic core and a flexible, polar tail, makes it a suitable candidate for the synthesis of liquid crystals. beilstein-journals.orgrsc.orgrsc.org Anilines are commonly used to form Schiff base (or azomethine) liquid crystals by condensation with aromatic aldehydes. The resulting molecules exhibit mesophases, which are crucial for applications in display technologies. The dipole moment associated with the C-F bonds in the difluoroethoxy group can influence the dielectric anisotropy of the liquid crystal, a critical parameter for the performance of liquid crystal displays (LCDs). beilstein-journals.org

Table 2: Potential Applications in Functional Materials

| Material Type | Key Role of this compound | Potential Application |

|---|---|---|

| Substituted Polyanilines | Monomer with property-modifying side chain | Conductive films, chemical sensors |

| Liquid Crystals | Core component for Schiff base synthesis | Liquid Crystal Displays (LCDs) |

Application in Agrochemical Research as a Structural Component

In the field of agrochemicals, this compound is identified as a crucial intermediate for the production of modern insecticides. google.com Specifically, it is a building block for certain synthetic pyrethroid insecticides. google.com Pyrethroids are a major class of insecticides that mimic the structure of natural pyrethrins. arkat-usa.orgmdpi.com They are valued for their high efficacy against a broad spectrum of insects and low toxicity to mammals. arkat-usa.org

The general synthesis of pyrethroids involves the esterification of a specific carboxylic acid (like a chrysanthemic acid derivative) with an alcohol. mdpi.comsci-hub.box this compound is used to construct the alcohol portion of the final pyrethroid molecule. The inclusion of the difluoroethoxy group in the structure can enhance the insecticide's potency and metabolic stability, leading to improved performance and longevity in the field.

Utilization in Dye Chemistry and Pigment Development

Aniline and its derivatives are foundational compounds in the synthesis of a vast array of dyes and pigments. wikipedia.org this compound can be readily converted into a diazonium salt through a process called diazotization, which involves reacting the aniline with nitrous acid. This diazonium salt is a reactive intermediate that can then be coupled with an electron-rich aromatic compound (a coupling partner) to form an azo dye.

The specific structure of the aniline and the coupling partner determines the final color of the dye. The presence of the 4-(2,2-Difluoroethoxy) group acts as a powerful auxochrome and modifier, influencing the final hue and properties of the dye, such as:

Color: The electron-withdrawing nature of the fluorine atoms can shift the absorption spectrum of the chromophore, leading to different colors compared to non-fluorinated analogues.

Lightfastness: Fluorinated dyes often exhibit improved stability against degradation by UV light.

Solubility: The group can alter the dye's solubility in various media, which is important for application processes.

Contributions to the Synthesis of Specialty Chemicals and Reagents

Beyond its role in large-scale industrial applications, this compound is also a starting material for the synthesis of various specialty chemicals and laboratory reagents. Its versatile reactivity allows chemists to build more complex molecules for specific research and development purposes. For example, it is used to synthesize derivatives such as {[4-(2,2-Difluoroethoxy)phenyl]methyl}(propyl)amine, which are offered as fine chemicals for research applications. aksci.com This highlights its role as a fundamental building block for creating novel compounds with tailored properties for use in life sciences and materials science research. aksci.com

Exploratory Research in Supramolecular Chemistry with this compound Derived Units

Detailed investigations into the role of this compound as a component in supramolecular chemistry are an emerging area of research. The inherent properties of the difluoroethoxy substituent, such as its polarity and hydrogen-bonding capabilities, suggest its potential for creating novel supramolecular assemblies. However, at present, there is a notable absence of published studies specifically focused on the supramolecular applications of this compound. The subsequent subsections outline potential areas of exploration where this compound could serve as a valuable building block, although it must be emphasized that experimental data to this effect are not yet available in the scientific literature.

The design and synthesis of host-guest systems rely on the principle of molecular recognition, where a larger host molecule selectively binds a smaller guest molecule. The electronic and steric characteristics of this compound could be harnessed to create host molecules with specific binding cavities. The difluoroethoxy group could influence the shape and electronic environment of a potential binding pocket, while the aniline moiety provides a versatile platform for further functionalization to build up the host architecture. To date, no specific research has been published detailing the synthesis or binding studies of host-guest systems derived from this compound.

Self-assembling monolayers (SAMs) and thin films are ordered molecular assemblies that form spontaneously on a substrate. The aniline functional group in this compound could facilitate its attachment to various surfaces, while the difluoroethoxy group could direct the packing and orientation of the molecules within the monolayer. This could lead to surfaces with tailored properties, such as altered hydrophobicity or specific electronic characteristics. Despite this potential, there are currently no reports in the scientific literature on the formation or characterization of self-assembling monolayers or thin films using this compound.

Supramolecular polymers and gels are formed through the reversible, non-covalent association of monomeric units. The aniline portion of this compound can be readily modified to introduce recognition motifs that drive self-assembly into polymeric chains or three-dimensional networks. The difluoroethoxy group could play a crucial role in modulating the strength and directionality of these non-covalent interactions. Exploratory research in this area could lead to new materials with stimuli-responsive properties. However, there is no existing research that describes the use of this compound in the construction of such supramolecular polymers or gels.

Future Directions and Research Opportunities for 4 2,2 Difluoroethoxy Aniline

Expansion of Sustainable Synthetic Methodologies

The current synthesis of fluorinated anilines, including 4-(2,2-difluoroethoxy)aniline, often relies on traditional methods that may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. Future research will likely focus on developing greener and more sustainable synthetic pathways. Key areas of investigation will include:

Biocatalysis : The use of enzymes, such as nitroreductases, offers a chemoenzymatic alternative to traditional hydrogenation for the synthesis of anilines. This approach operates under milder conditions, in aqueous media, and with high chemoselectivity, avoiding the need for high-pressure hydrogen gas and precious-metal catalysts.

Flow Chemistry : Continuous flow processes can offer improved safety, efficiency, and scalability for the synthesis of fluorinated compounds. The precise control over reaction parameters such as temperature, pressure, and reaction time can lead to higher yields and purities.

Alternative Fluorinating Reagents : Research into more benign and sustainable fluorinating reagents is crucial. The valorization of industrial byproducts or the use of less hazardous fluorine sources could significantly reduce the environmental impact of synthesis.

| Synthetic Approach | Advantages | Research Focus |

| Biocatalysis | Mild conditions, high chemoselectivity, aqueous media | Discovery and engineering of robust enzymes |

| Flow Chemistry | Enhanced safety, scalability, and process control | Optimization of reactor design and reaction conditions |

| Greener Reagents | Reduced environmental impact and hazard | Development of novel, safer fluorinating agents |

Exploration of Novel Reactivity and Catalytic Transformations

The reactivity of the aniline (B41778) moiety and the influence of the difluoroethoxy group in this compound are not yet fully explored. Future research is expected to uncover novel reactions and catalytic transformations. Potential areas of interest include:

C-H Functionalization : Direct functionalization of the aromatic C-H bonds of the aniline ring would provide a more atom-economical approach to synthesize a diverse range of derivatives.

Novel Coupling Reactions : Developing new catalytic systems for cross-coupling reactions involving this compound will enable the construction of complex molecular architectures.

Asymmetric Catalysis : The synthesis of chiral derivatives of this compound through asymmetric catalysis could be of significant interest for applications in medicinal chemistry and materials science.

Development of Advanced Computational Models for Predictive Chemistry

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and development of new molecules and materials. For this compound, future research in this area will likely involve:

Property Prediction : The use of Density Functional Theory (DFT) and other quantum chemical methods can provide insights into the electronic properties, reactivity, and spectroscopic characteristics of this compound and its derivatives researchgate.netdntb.gov.uanih.govnih.gov. This can aid in the rational design of molecules with desired properties.

Reaction Mechanism Elucidation : Computational studies can be employed to understand the mechanisms of known and novel reactions involving this compound, which can help in optimizing reaction conditions and developing more efficient synthetic protocols.

Virtual Screening : For applications in drug discovery, computational models can be used to screen virtual libraries of compounds derived from this compound for their potential biological activity.

| Computational Method | Application for this compound |

| Density Functional Theory (DFT) | Prediction of electronic structure, reactivity, and spectroscopic properties. |

| Molecular Dynamics (MD) | Simulation of interactions with biological targets or materials. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Study of enzymatic reactions or interactions in complex environments. |

Integration into Automated Synthesis Platforms

The integration of chemical synthesis with robotics and artificial intelligence is revolutionizing the way molecules are made. For this compound, future opportunities lie in:

High-Throughput Experimentation : Automated platforms can be used to rapidly screen a wide range of reaction conditions to optimize the synthesis of this compound and its derivatives.

On-Demand Synthesis : The development of automated synthesis protocols would enable the on-demand production of this compound, which is particularly relevant for applications in radiochemistry where short-lived isotopes are used rsc.orgnih.govuchicago.edu.

Machine Learning-Guided Synthesis : AI and machine learning algorithms can be used to predict optimal synthetic routes and reaction outcomes, accelerating the discovery of new derivatives of this compound youtube.com.

Discovery of Underexplored Applications in Chemical Sciences

While fluorinated anilines are known for their use in pharmaceuticals and agrochemicals, the specific applications of this compound are not yet fully realized. Future research should focus on exploring its potential in:

Medicinal Chemistry : The difluoroethoxy group can modulate the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability. This makes this compound an attractive building block for the synthesis of new drug candidates chemicalbook.comsigmaaldrich.comdrugbank.com.

Materials Science : The unique electronic properties conferred by the difluoroethoxy group could be exploited in the design of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Polymer Chemistry : Incorporation of the this compound moiety into polymer backbones could lead to the development of new polymers with tailored properties, such as enhanced thermal stability or specific optical properties.

Addressing Challenges in the Synthesis and Handling of Fluorinated Anilines

Despite the potential of this compound, there are challenges associated with its synthesis and handling that need to be addressed in future research. These include:

Selective Fluorination : The selective introduction of the difluoroethoxy group onto the aniline scaffold can be challenging and often requires specialized reagents and conditions.

Purification : The purification of fluorinated compounds can be difficult due to their unique physical properties, such as high volatility and altered polarity.

Safety : Many fluorinating reagents are hazardous and require careful handling. Developing safer and more user-friendly protocols is a key area for future research.

Q & A

Basic: What are the optimal synthetic routes for 4-(2,2-Difluoroethoxy)aniline, and how are yields maximized?

Methodological Answer:

The synthesis typically involves nucleophilic substitution of a nitroaniline precursor with 2,2-difluoroethanol. For example, 5-chloro-2-nitroaniline can react with 2,2-difluoroethanol under basic conditions (e.g., potassium carbonate) in a polar aprotic solvent like DMF at 80–100°C . Post-reduction of the nitro group to an amine (e.g., using hydrogenation with Pd/C) yields the target compound. Yield optimization requires precise stoichiometry, inert atmosphere to prevent oxidation, and purification via column chromatography or recrystallization .

Key Parameters:

- Catalyst: Pd/C for nitro reduction.

- Solvent: DMF enhances nucleophilicity.

- Purification: Gradient elution in chromatography (hexane/ethyl acetate).

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

Structural confirmation relies on:

- NMR Spectroscopy: H and F NMR to identify aromatic protons and fluorine environments (e.g., δ 6.5–7.5 ppm for aromatic protons, δ -120 to -140 ppm for CF) .

- Mass Spectrometry (MS): High-resolution MS to confirm molecular ion peaks (e.g., [M+H] at m/z 202.07) .

- IR Spectroscopy: Stretching frequencies for NH (~3400 cm) and C-F bonds (~1100 cm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.